4-{[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine
Description
4-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a heterocyclic compound featuring a piperidine core substituted with a 3-methoxybenzenesulfonyl group at the 1-position, a methoxy-linked pyridine ring at the 4-position, and a methyl group at the 3-position of the pyridine moiety. This structural complexity confers unique physicochemical and pharmacological properties. The compound belongs to a broader class of sulfonamide- and piperidine-containing molecules, which are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory effects .
Properties
IUPAC Name |
4-[[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15-13-20-9-6-19(15)25-14-16-7-10-21(11-8-16)26(22,23)18-5-3-4-17(12-18)24-2/h3-6,9,12-13,16H,7-8,10-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNSDWSZIGDULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine, commonly referred to as the compound of interest, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in biomedical research.
- Molecular Formula : C20H26N2O4S
- Molecular Weight : 390.5 g/mol
- CAS Number : 2415512-18-2
The compound exhibits its biological activity primarily through its interaction with various cellular pathways. It has been identified as a potent inhibitor of Bruton's tyrosine kinase (BTK), which is crucial in B-cell receptor signaling. The inhibition of BTK can lead to the suppression of B-cell proliferation and survival, making it a target for treating B-cell malignancies and autoimmune diseases .
Anticancer Properties
- Inhibition of B-cell Malignancies :
- Cell Cycle Arrest :
Other Biological Activities
- Anti-inflammatory Effects :
- Preliminary studies suggest that the compound may also possess anti-inflammatory properties, although further research is needed to elucidate these effects fully.
Case Study 1: BTK Inhibition in Lymphoma
In a controlled laboratory setting, TMD8 cells were treated with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers such as PARP and caspase 3 cleavage. This study reinforces the compound's potential as a therapeutic agent against B-cell malignancies.
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comparative analysis involving similar compounds revealed that modifications to the sulfonyl and piperidine groups significantly affected the inhibitory activity against BTK. This SAR study aids in understanding how structural changes can enhance or diminish biological efficacy.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on their core heterocycles, substituents, and biological relevance. Below is a detailed comparison with four representative compounds:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Diversity and Pharmacological Implications The target compound’s 3-methoxybenzenesulfonyl group distinguishes it from analogs like ATI-2307 (arylamidine) and triazolopyridines. Sulfonylation enhances metabolic stability and target binding affinity compared to non-sulfonylated piperidines .
Synthetic Efficiency
- The target compound’s synthesis likely involves sequential sulfonylation and etherification, contrasting with the triazolopyridine’s oxidative cyclization (73% yield with NaOCl) and ATI-2307’s laborious amidine functionalization .
Biological Activity Trends
- Piperidine derivatives with bulky aryl substituents (e.g., bis(4-methoxyphenyl) in ) exhibit broad-spectrum antimicrobial activity, suggesting the target compound may share similar efficacy .
- Sulfonamide-containing analogs (e.g., ATI-2307) show antiparasitic activity, implying the sulfonyl group in the target compound could enhance antipathogen effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
